molecular formula C19H25NO2 B7534959 3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide

3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide

Katalognummer B7534959
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: HHLDMUMJLOOJPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic derivative of amantadine and is used in the treatment of Alzheimer's disease and other neurological disorders.

Wirkmechanismus

3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide reduces the excitotoxicity caused by excessive glutamate release, which is implicated in the pathogenesis of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects
3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide has been shown to improve cognitive function, reduce behavioral disturbances, and enhance quality of life in patients with Alzheimer's disease. It has also been shown to reduce motor symptoms and improve quality of life in patients with Parkinson's disease. Additionally, 3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide has been shown to reduce inflammation and demyelination in animal models of multiple sclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide in lab experiments is its specificity for the NMDA receptor, which allows for the investigation of the role of this receptor in various neurological disorders. However, 3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide has limitations in terms of its pharmacokinetics and pharmacodynamics, which can vary depending on the dose and duration of treatment.

Zukünftige Richtungen

For research on 3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide include investigating its potential use in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, research could focus on developing more effective formulations and delivery methods for 3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide, as well as investigating its potential use in combination with other drugs for the treatment of neurological disorders. Finally, research could focus on elucidating the mechanisms underlying the effects of 3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide on cognitive function and behavior.

Synthesemethoden

3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide is synthesized by reacting 1-adamantylamine with ethyl bromoacetate, followed by hydrolysis and decarboxylation to obtain 1-amino-3-hydroxyadamantane. The resulting compound is then reacted with phenethylamine to obtain 3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide.

Wissenschaftliche Forschungsanwendungen

3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide is used in scientific research to investigate the role of NMDA receptors in various neurological disorders. It has been shown to be effective in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide has also been used in research to study the effects of NMDA receptor antagonists on learning and memory.

Eigenschaften

IUPAC Name

3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-13(16-5-3-2-4-6-16)20-17(21)18-8-14-7-15(9-18)11-19(22,10-14)12-18/h2-6,13-15,22H,7-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLDMUMJLOOJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674255
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.